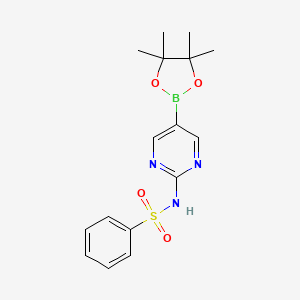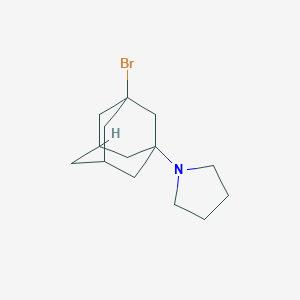
1-(3-Bromo-1-adamantyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-1-adamantyl)pyrrolidine is an organic compound that features a bromine atom attached to an adamantane structure, which is further connected to a pyrrolidine ring. Adamantane is a diamondoid, known for its rigid and stress-free structure, making it a valuable scaffold in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One method involves the reaction of 1-adamantanol with 4-bromophenol in the presence of bromoadamantane . Another approach includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce adamantylidene derivatives .
Industrial Production Methods
Industrial production methods for 1-(3-Bromo-1-adamantyl)pyrrolidine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-1-adamantyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation and Reduction: The adamantane structure can undergo oxidative dehydrogenation in the presence of iodine or other oxidants.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used to replace the bromine atom.
Oxidation: Iodine or other oxidizing agents are commonly used for dehydrogenation reactions.
Major Products Formed
Substitution: Products include 1-hydroxyadamantane or 1-aminoadamantane.
Oxidation: Dehydroadamantane derivatives are formed.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-1-adamantyl)pyrrolidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-1-adamantyl)pyrrolidine involves its interaction with molecular targets through its adamantane and pyrrolidine moieties. The adamantane structure provides rigidity and stability, while the pyrrolidine ring can interact with various biological targets, potentially affecting pathways involved in viral replication or other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromoadamantane: Shares the adamantane structure but lacks the pyrrolidine ring.
1-Adamantanol: Contains a hydroxyl group instead of a bromine atom.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
1-(3-Bromo-1-adamantyl)pyrrolidine is unique due to the combination of the adamantane scaffold and the pyrrolidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, from synthetic chemistry to medicinal research .
Eigenschaften
Molekularformel |
C14H22BrN |
|---|---|
Molekulargewicht |
284.23 g/mol |
IUPAC-Name |
1-(3-bromo-1-adamantyl)pyrrolidine |
InChI |
InChI=1S/C14H22BrN/c15-13-6-11-5-12(7-13)9-14(8-11,10-13)16-3-1-2-4-16/h11-12H,1-10H2 |
InChI-Schlüssel |
CIVARSFDXZMBQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C23CC4CC(C2)CC(C4)(C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


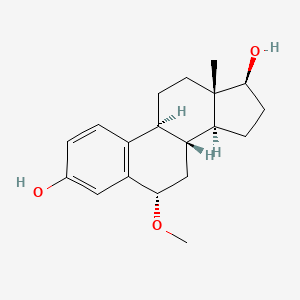
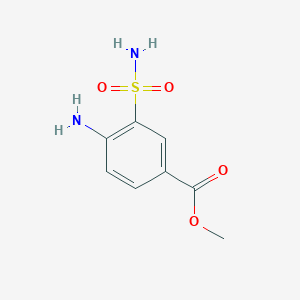

![N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine](/img/structure/B13407139.png)
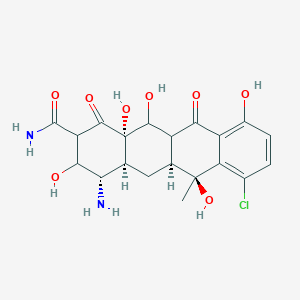
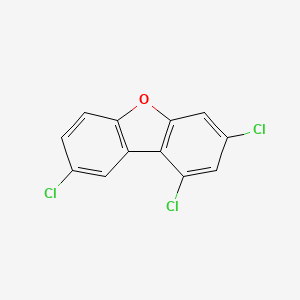
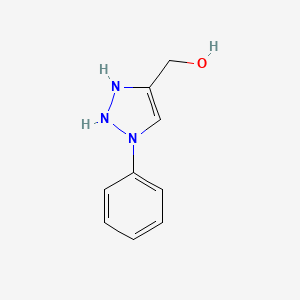
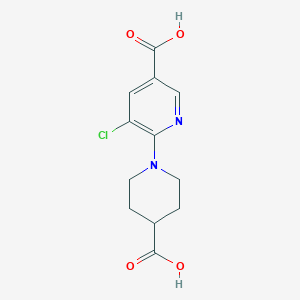
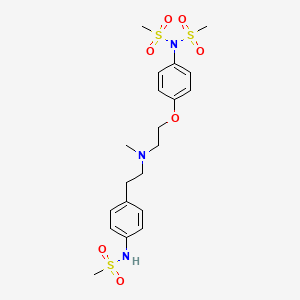
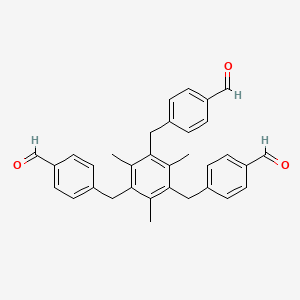
![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
